molecular formula C10H17ClN2O3S B2788004 3-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1856029-77-0

3-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride

Cat. No. B2788004
CAS RN: 1856029-77-0
M. Wt: 280.77
InChI Key: OEYIWHGCCLOQDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound, also known as IPPS, is a sulfonyl chloride derivative that has been synthesized through various methods. The purpose of

Mechanism of Action

The mechanism of action of 3-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride is not fully understood. However, it is believed that this compound inhibits the activity of certain enzymes by binding to their active sites. This results in the inhibition of the enzyme's catalytic activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of acid-base balance in the body. This compound has also been found to exhibit inhibitory effects on cholinesterase, an enzyme that plays a role in the transmission of nerve impulses.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This makes this compound a potential candidate for the development of drugs that target specific enzymes. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can exhibit cytotoxic effects on certain cell lines.

Future Directions

There are several future directions for the research on 3-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride. One potential direction is the development of drugs that target carbonic anhydrase and cholinesterase. Another potential direction is the synthesis of this compound derivatives that exhibit greater selectivity and potency. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

3-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride can be synthesized through various methods. One of the most common methods involves the reaction of 3-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-carboxylic acid with thionyl chloride. This reaction results in the formation of this compound, which can be purified through recrystallization.

Scientific Research Applications

3-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been found to exhibit inhibitory effects on certain enzymes, such as carbonic anhydrase and cholinesterase. This makes this compound a potential candidate for the development of drugs that target these enzymes.

properties

IUPAC Name

3-(propan-2-yloxymethyl)-1-propylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O3S/c1-4-5-13-6-10(17(11,14)15)9(12-13)7-16-8(2)3/h6,8H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYIWHGCCLOQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)COC(C)C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.